N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(2-(2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a 4-fluorophenyl group and linked via an ethyl chain to a biphenyl carboxamide moiety. This structure combines electron-withdrawing (fluorine) and electron-donating (biphenyl) substituents, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4OS/c26-21-12-10-19(11-13-21)23-28-25-30(29-23)22(16-32-25)14-15-27-24(31)20-8-6-18(7-9-20)17-4-2-1-3-5-17/h1-13,16H,14-15H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGSNJYIMANLRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism of action of these compounds often involves interaction with specific target receptors in the body, leading to changes in biochemical pathways and resulting in various downstream effects . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact their bioavailability and efficacy .
The molecular and cellular effects of a compound’s action can vary widely depending on its specific structure and the nature of its interaction with its targets . Environmental factors, such as pH, temperature, and the presence of other molecules, can also influence a compound’s action, efficacy, and stability .
Biological Activity
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity associated with this compound, supported by data tables and relevant research findings.
Structural Overview
The compound features a combination of thiazole and triazole rings, which are known for their reactivity and potential therapeutic applications. The presence of the 4-fluorophenyl group enhances its pharmacological properties, making it a candidate for further research in various therapeutic areas.
Biological Activities
The biological activities of this compound can be categorized as follows:
1. Antimicrobial Activity
- The compound has shown promising antimicrobial properties. It exhibits inhibitory effects on bacterial fatty acid biosynthesis by targeting the enzyme FabI, which is crucial for the survival of certain bacteria. The minimum inhibitory concentration (MIC) values against various strains have been reported as follows:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Candida albicans | 32 |
These results indicate that the compound may be effective against resistant strains of bacteria and fungi .
2. Antitumor Activity
- Research has indicated that thiazolo[3,2-b][1,2,4]triazole derivatives possess significant antitumor activity. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation across various cancer types including leukemia and breast cancer. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
3. Anti-inflammatory Effects
- The compound's structural components suggest potential anti-inflammatory properties. Compounds with similar structural motifs have been found to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Case Studies
Several studies have highlighted the biological efficacy of heterocyclic compounds similar to this compound:
- Study 1 : A study published in the European Journal of Medicinal Chemistry demonstrated that thiazolotriazole derivatives showed IC50 values in the micromolar range against NF-kB transcription factor activation in cancer cells . This suggests a potential mechanism for anti-cancer activity.
- Study 2 : Research conducted on related thiazole compounds revealed their ability to enhance NAD(P) quinone reductase activity, which is crucial for detoxifying carcinogens . This protective role against carcinogenesis could be a significant aspect of the compound's biological profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, including thiazolo-triazole cores, fluorinated aryl groups, or carboxamide linkages.
Thiazolo[3,2-b][1,2,4]triazole Derivatives
- Compound [7–9] (): These derivatives feature a 1,2,4-triazole-3-thione core substituted with sulfonylphenyl and 2,4-difluorophenyl groups. Unlike the target compound, they lack the ethyl-biphenyl carboxamide chain.
- Thiazolo-triazole Vasodilators (): Synthesized derivatives in this class showed vasodilatory activity.
Benzothiazole Carboxamides
- N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) (): This compound replaces the thiazolo-triazole core with a benzothiazole-thiazolidinone system. The 4-chlorophenyl group and carboxamide linkage are retained, but the absence of the ethyl spacer and biphenyl group reduces structural bulk. It was synthesized in 70% yield, with IR bands for C=O at 1680 cm⁻¹ and NH at 3300 cm⁻¹ .
- 2-Cyano-N-(4-fluorophenyl)benzo[d]thiazole-4-carboxamide (7) (): Features a cyano-substituted benzothiazole core and 4-fluorophenyl carboxamide.
Biphenyl Carboxamide Derivatives
- N-(4-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide (): Shares a carboxamide-linked aryl system but incorporates an imidazo-thiazole core. The 3,5-dimethyloxazole substituent introduces steric hindrance, contrasting with the target compound’s fluorine-driven electronic effects .
Data Tables
Table 1: Structural and Spectral Comparison
Key Findings and Implications
- Structural Flexibility : The thiazolo-triazole core allows diverse substitutions (e.g., fluorophenyl, biphenyl) to tune electronic and steric properties .
- Bioactivity Potential: Thiazolo-triazole derivatives exhibit vasodilatory activity, while benzothiazole carboxamides show kinase inhibition, suggesting the target compound may bridge these activities .
- Synthetic Challenges : High-yield syntheses (e.g., 90% for compound 7 in ) require optimized conditions, such as NaCN-mediated substitution or NaOH-driven cyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
